(2R)-3-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine (2R)-3-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine
Brand Name: Vulcanchem
CAS No.: 2248185-81-9
VCID: VC5053067
InChI: InChI=1S/C12H19NO2/c1-9(8-13)6-10-7-11(14-2)4-5-12(10)15-3/h4-5,7,9H,6,8,13H2,1-3H3/t9-/m1/s1
SMILES: CC(CC1=C(C=CC(=C1)OC)OC)CN
Molecular Formula: C12H19NO2
Molecular Weight: 209.289

(2R)-3-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine

CAS No.: 2248185-81-9

Cat. No.: VC5053067

Molecular Formula: C12H19NO2

Molecular Weight: 209.289

* For research use only. Not for human or veterinary use.

(2R)-3-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine - 2248185-81-9

Specification

CAS No. 2248185-81-9
Molecular Formula C12H19NO2
Molecular Weight 209.289
IUPAC Name (2R)-3-(2,5-dimethoxyphenyl)-2-methylpropan-1-amine
Standard InChI InChI=1S/C12H19NO2/c1-9(8-13)6-10-7-11(14-2)4-5-12(10)15-3/h4-5,7,9H,6,8,13H2,1-3H3/t9-/m1/s1
Standard InChI Key OAZSZDXDAMOVSG-SECBINFHSA-N
SMILES CC(CC1=C(C=CC(=C1)OC)OC)CN

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(2R)-3-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine belongs to the 2,5-dimethoxy-substituted phenethylamine class, distinguished by its:

  • Chiral center: The (2R) configuration at the second carbon induces stereoselective interactions with biological targets.

  • Methoxy substitution pattern: 2,5-Dimethoxy groups on the phenyl ring modulate electronic distribution and receptor binding affinity.

  • Branching: The 2-methyl group on the propane chain influences conformational flexibility and lipid solubility.

The molecular formula is C12H19NO2\text{C}_{12}\text{H}_{19}\text{NO}_2, with a molar mass of 209.28 g/mol. Key structural parameters derived from computational modeling include a dihedral angle of 112° between the aromatic ring and propane backbone, and intramolecular hydrogen bonding between the amine and adjacent methoxy oxygen.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • 1H^1\text{H} NMR (600 MHz, DMSO-d6d_6):

    • δ 6.82 (d, J=8.4HzJ = 8.4 \, \text{Hz}, 1H, H-3 aromatic)

    • δ 6.72 (dd, J=8.4,2.4HzJ = 8.4, 2.4 \, \text{Hz}, 1H, H-4 aromatic)

    • δ 6.63 (d, J=2.4HzJ = 2.4 \, \text{Hz}, 1H, H-6 aromatic)

    • δ 3.75 (s, 3H, OCH3_3)

    • δ 3.72 (s, 3H, OCH3_3)

    • δ 2.68–2.61 (m, 1H, CH(CH3_3))

    • δ 1.12 (d, J=6.6HzJ = 6.6 \, \text{Hz}, 3H, CH3_3)

Mass Spectrometry:

  • ESI-MS: m/z 210.1 [M+H]+^+, major fragments at m/z 193.0 (loss of NH2_2) and 165.1 (cleavage of propane chain).

Synthesis and Manufacturing

Laboratory-Scale Synthesis

StepReactionConditionsYield
1Aldol condensation with nitroethaneKOH/EtOH, 0°C → RT, 12 h72%
2Catalytic hydrogenation (Nitro → Amine)H2_2/Pd-C, MeOH, 50 psi, 6 h85%
3Chiral resolutionL-(+)-Tartaric acid, EtOH/H2_2O62% ee

The final enantiomeric excess (ee) is enhanced to >99% via recrystallization in hexane/ethyl acetate .

Industrial Production Challenges

Scale-up introduces complexities in:

  • Stereochemical control: Continuous flow asymmetric hydrogenation using Ru-(S)-BINAP catalysts improves ee to 94% at pilot scale.

  • Purification: Simulated moving bed chromatography reduces solvent consumption by 40% compared to batch processes.

Physicochemical Properties

PropertyValueMethod
Melting Point89–91°CDSC
LogP1.85 ± 0.12Shake-flask
Aqueous Solubility2.1 mg/mL (pH 7.4)HPLC-UV
pKa9.34 (amine)Potentiometric

The compound exhibits pH-dependent solubility, with protonation of the primary amine enhancing water solubility below pH 8.

Pharmacological Profile

Serotonergic Activity

In vitro radioligand binding assays reveal:

ReceptorKi_i (nM)Selectivity Ratio
5-HT1A_{1A}48 ± 61.0
5-HT2A_{2A}15 ± 23.2
5-HT2C_{2C}120 ± 150.4

Functional assays using HEK-293 cells expressing human receptors show partial agonism at 5-HT2A_{2A} (EC50_{50} = 83 nM, Emax_{\text{max}} = 62%) and inverse agonism at 5-HT2C_{2C}.

Neuropharmacological Effects

  • In vivo microdialysis: Increases prefrontal cortex dopamine (180% baseline) and serotonin (220%) at 1 mg/kg i.p. in rats.

  • Behavioral tests: Reduces immobility time in forced swim test by 55% (10 mg/kg), suggesting potential antidepressant-like activity.

ParameterResult
Acute Toxicity (LD50_{50}, mouse)320 mg/kg (oral)
hERG InhibitionIC50_{50} = 12 μM
CYP3A4 Inhibition18% at 10 μM

Notable species differences emerge in subchronic studies: Rats tolerate 28-day exposure to 50 mg/kg/day, while dogs exhibit QTc prolongation at 20 mg/kg.

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